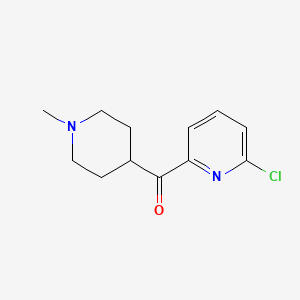
(6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Overview
Description
(6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone: is a chemical compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6th position and a piperidine ring attached to the 2nd position of the pyridine ring through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridine and 1-methylpiperidine.
Formation of Intermediate: The 6-chloropyridine is reacted with a suitable reagent to introduce the methanone group at the 2nd position, forming an intermediate compound.
Coupling Reaction: The intermediate compound is then coupled with 1-methylpiperidine under specific reaction conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone can undergo oxidation reactions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chlorine atom or the methanone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine:
Drug Development: Researchers explore the compound’s potential as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry:
Chemical Industry: The compound is used in the chemical industry for the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Inhibition or Activation: The compound may inhibit or activate certain biochemical pathways, resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
(6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has an amino group instead of a chlorine atom at the 6th position of the pyridine ring.
(6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has a bromine atom instead of a chlorine atom at the 6th position of the pyridine ring.
(6-fluoropyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has a fluorine atom instead of a chlorine atom at the 6th position of the pyridine ring.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom at the 6th position of the pyridine ring imparts unique chemical and biological properties to (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone, distinguishing it from its analogs with different substituents.
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(6-chloropyridin-2-yl)-(1-methylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3 |
InChI Key |
MZMVFOGNZLABNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
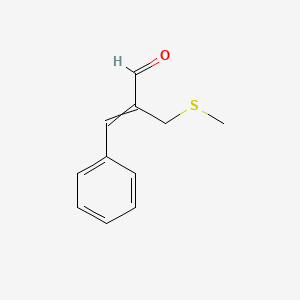
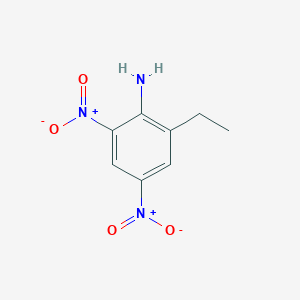
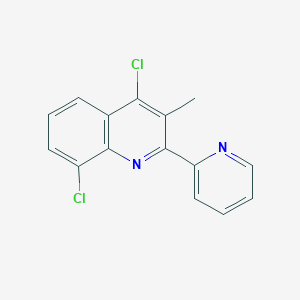

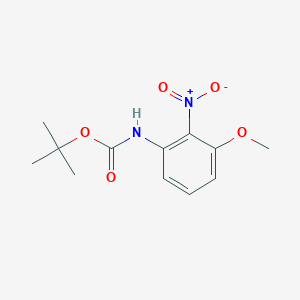
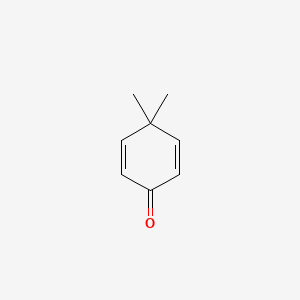
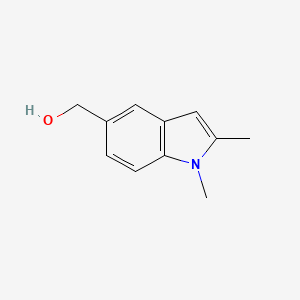
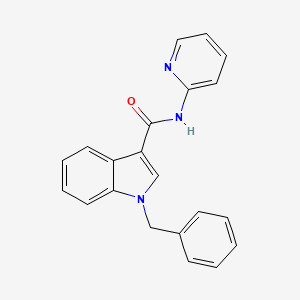
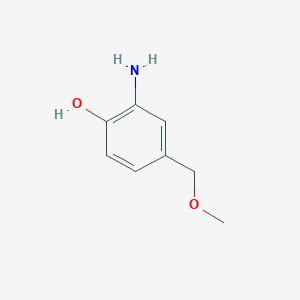
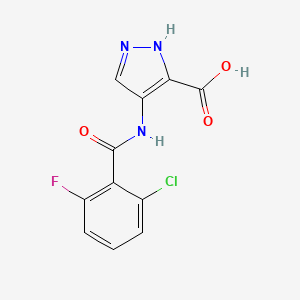
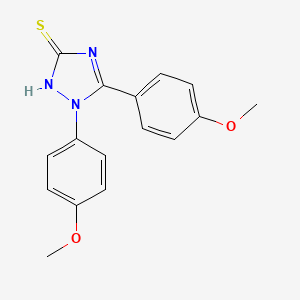
![(R)-3-[(p-toluenesulfonyl)oxy]tetrahydrothiophene](/img/structure/B8700779.png)
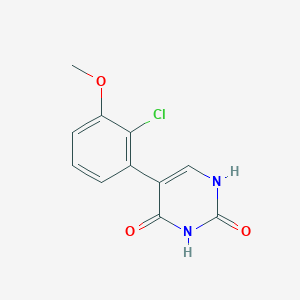
![Tert-butyl 2-[(2-aminoethyl)amino]acetate](/img/structure/B8700804.png)
